N-[(1-Benzylpiperidin-4-yl)methyl]-2-fluoropyridine-4-carboxamide
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Overview
Description
N-[(1-Benzylpiperidin-4-yl)methyl]-2-fluoropyridine-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperidine moiety linked to a fluoropyridine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Benzylpiperidin-4-yl)methyl]-2-fluoropyridine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzylpiperidine intermediate. This intermediate is then reacted with 2-fluoropyridine-4-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Benzylpiperidin-4-yl)methyl]-2-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .
Scientific Research Applications
N-[(1-Benzylpiperidin-4-yl)methyl]-2-fluoropyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[(1-Benzylpiperidin-4-yl)methyl]-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby increasing the levels of this neurotransmitter in the brain . This mechanism is particularly relevant in the context of treating neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[(1-Benzylpiperidin-4-yl)methyl]-2-fluoropyridine-4-carboxamide include:
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with a similar mechanism of action.
Galantamine: A compound that also inhibits acetylcholinesterase and is used in the management of Alzheimer’s disease.
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which may confer distinct pharmacological properties. Its fluoropyridine moiety, in particular, may enhance its binding affinity and selectivity for certain molecular targets, potentially leading to improved therapeutic outcomes.
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-2-fluoropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c20-18-12-17(6-9-21-18)19(24)22-13-15-7-10-23(11-8-15)14-16-4-2-1-3-5-16/h1-6,9,12,15H,7-8,10-11,13-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXNJGSGQXUEPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=NC=C2)F)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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